Iridomyrmecin
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Overview
Description
Iridomyrmecin is a terpene lactone.
Scientific Research Applications
Antitumor Properties
Iridomyrmecin has shown promising antitumor effects against human cervical cancer cells (HeLa). Its mechanism includes apoptosis induction, cell cycle arrest, loss of mitochondrial membrane potential, and modulation of PI3K/Akt signaling pathway and long non-coding RNA (lncRNA) expression (Li Lin et al., 2016).
Chemical Synthesis
The divergent diastereoselective synthesis of this compound, among other iridoids, from citronellol has been achieved, highlighting key steps in its production (Clara J Fischman et al., 2013).
Role in Chemical Defense and Communication
This compound is used by the parasitic wasp Leptopilina heterotoma as a defensive compound and as a part of its chemical communication system. It serves as both a competition avoidance cue and a female sex pheromone (I. Weiss et al., 2013).
Biological and Chemical Properties
Research into iridoids, including this compound, has provided insights into their biosynthesis and diverse biological properties. This research spans from their discovery and structural elucidation to their presence in both plant and animal species (H. Inouye & S. Uesato, 1986).
properties
CAS RN |
485-43-8 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(4S,4aS,7S,7aR)-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one |
InChI |
InChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3/t6-,7-,8+,9+/m0/s1 |
InChI Key |
LYEFRAMOOLOUKA-RBXMUDONSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1COC(=O)[C@H]2C |
SMILES |
CC1CCC2C1COC(=O)C2C |
Canonical SMILES |
CC1CCC2C1COC(=O)C2C |
synonyms |
iridomyrmecin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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